molecular formula C16H20O9 B599475 6-O-Feruloylglucose CAS No. 137887-25-3

6-O-Feruloylglucose

Cat. No.: B599475
CAS No.: 137887-25-3
M. Wt: 356.327
InChI Key: SQBITMSCIPALTP-LFJMMHPDSA-N
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Description

6-O-Feruloylglucose: is a natural compound belonging to the ester class of chemicals. It is a derivative of ferulic acid and glucose, with the ferulic acid moiety esterified at the 6th position of the glucose molecule. This compound is known for its antioxidant properties and is found in various plants, including wheat, barley, and apples .

Biochemical Analysis

Biochemical Properties

6-O-Feruloylglucose is known for its antioxidant activity This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in oxidative stress pathways

Cellular Effects

This compound has been found to inhibit the growth of wild-type strains of Escherichia coli, but not mutants resistant to oxidative DNA damage This suggests that this compound may influence cell function by modulating oxidative stress responses

Molecular Mechanism

Given its antioxidant properties , it may exert its effects at the molecular level by scavenging reactive oxygen species, thereby preventing oxidative damage to biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-O-Feruloylglucose can be synthesized through chemical methods, although these are typically used on a laboratory scale. The synthesis involves the esterification of ferulic acid with glucose under specific conditions. The reaction generally requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods: Industrial production of this compound is more commonly achieved through extraction from natural sources. Plants like wheat, barley, and apples are rich in this compound. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-O-Feruloylglucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-O-Feruloylglucose has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-O-Feruloylglucose
  • 2-O-Feruloylglucose
  • 4-O-Feruloylglucose
  • 6-O-Sinapoylglucose
  • 5-O-Coumaroylquinic acid
  • 4-O-Feruloylquinic acid
  • 5-O-Feruloylquinic acid

Comparison: 6-O-Feruloylglucose is unique due to its specific esterification at the 6th position of glucose, which may influence its solubility and reactivity compared to other feruloylglucose isomers. Its antioxidant properties are comparable to those of other ferulic acid derivatives, but its specific structure may offer distinct advantages in certain applications, such as enhanced stability in cosmetic formulations .

Properties

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBITMSCIPALTP-LFJMMHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is significant about the identification of 6-O-Feruloylglucose in Amontillado sherry wine?

A1: This study marks the first-time identification of this compound in Sherry wines. [] Researchers utilized high-speed counter-current chromatography (HSCCC) and HPLC-DAD-MS to comprehensively analyze the phenolic composition of Amontillado sherry, revealing this previously unreported compound. This discovery expands our understanding of the complex chemical profile of Sherry wines and hints at the potential presence of this compound in other food and beverage sources.

Q2: Does the research suggest any potential benefits associated with the identified compounds, including this compound?

A2: While the study primarily focuses on identifying and characterizing compounds in Amontillado sherry, it does note that fractions containing compounds like gallic acid, protocatechuic acid, protocatechualdehyde, trans-caftaric acid, syringic acid, isovanillin, and tyrosol exhibited higher antioxidant capacity (ABTS). [] Although this compound isn't explicitly mentioned in this context, its presence alongside these other phenolic compounds with known antioxidant properties suggests it may also contribute to the overall antioxidant potential of the wine. Further research is needed to confirm the specific properties and potential benefits of this compound.

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